molecular formula C6H12O2 B2431970 3-(Methoxymethyl)cyclobutan-1-ol CAS No. 1175061-11-6

3-(Methoxymethyl)cyclobutan-1-ol

Cat. No.: B2431970
CAS No.: 1175061-11-6
M. Wt: 116.16
InChI Key: CVZGFWGMCSYNBQ-UHFFFAOYSA-N
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Description

Contextual Significance of Cyclobutane (B1203170) Derivatives in Contemporary Organic Synthesis

Cyclobutane derivatives are four-membered carbocyclic compounds that have garnered considerable attention in modern organic synthesis. Their inherent ring strain, a consequence of compressed bond angles deviating from the ideal 109.5°, imparts unique reactivity, making them versatile building blocks for the construction of more complex molecular frameworks. nih.gov This strain energy can be harnessed as a driving force for a variety of chemical transformations, including ring-opening and ring-expansion reactions, providing access to a diverse array of molecular scaffolds. openochem.org

In medicinal chemistry, the rigid, three-dimensional structure of the cyclobutane ring is particularly valuable. It can act as a bioisostere for other chemical groups, such as phenyl rings or gem-dimethyl groups, influencing a molecule's conformation and, consequently, its biological activity. nih.gov The incorporation of a cyclobutane moiety can enhance metabolic stability, improve binding affinity to biological targets, and provide a scaffold for the precise spatial arrangement of functional groups. wikipedia.org The growing interest in sp³-rich molecular architectures in drug discovery has further propelled research into the synthesis and application of novel cyclobutane derivatives. baranlab.org

Historical Trajectories and Milestones in Cyclobutanol (B46151) Chemistry

The history of cyclobutane chemistry dates back to the late 19th and early 20th centuries, with early investigations focused on the synthesis and understanding of these strained ring systems. The first synthesis of cyclobutane itself was reported in 1907. nih.gov The development of synthetic methods for cyclobutanols, a class of cyclobutane derivatives bearing a hydroxyl group, has been a significant area of research.

Early methods for the preparation of cyclobutanols often involved the reduction of cyclobutanones. thieme.com A major breakthrough in the synthesis of cyclobutane rings, and by extension cyclobutanols, came with the advent of photochemical [2+2] cycloaddition reactions. nih.govacs.org This powerful method allows for the formation of the four-membered ring through the light-induced reaction of two alkene-containing molecules. The Norrish-Yang reaction, another photochemical transformation, provides a route to cyclobutanols through the intramolecular cyclization of irradiated carbonyl compounds. wikipedia.org Over the years, a plethora of methods have been developed for the stereoselective synthesis of substituted cyclobutanols, reflecting their importance as synthetic intermediates. vub.ac.be

Structural Framework and Precise Chemical Nomenclature of 3-(Methoxymethyl)cyclobutan-1-ol

The chemical compound at the heart of this article is This compound . Its structural framework consists of a central four-membered cyclobutane ring. A hydroxyl (-OH) group is attached to the first carbon atom of the ring, defining it as a cyclobutanol. A methoxymethyl (-CH₂OCH₃) group is attached to the third carbon atom.

The nomenclature of this compound follows the systematic rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For cyclic alcohols, the carbon atom bearing the hydroxyl group is designated as position 1. openochem.orglardbucket.orglibretexts.org The numbering of the ring then proceeds in a direction that gives the other substituents the lowest possible locants. In this case, the methoxymethyl group is located at the 3-position.

Table 1: Chemical Identity of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol

| CAS Number | 138515-71-2 |

Interactive Data Table: Predicted Properties of this compound

Property Predicted Value
Boiling Point 198.5 ± 23.0 °C
Density 1.013 ± 0.06 g/cm³

| pKa | 15.96 ± 0.20 |

Note: The properties in the interactive table are predicted values and have not been experimentally verified in the cited literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-8-4-5-2-6(7)3-5/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZGFWGMCSYNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175061-11-6
Record name 3-(methoxymethyl)cyclobutan-1-ol
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Advanced Synthetic Methodologies for 3 Methoxymethyl Cyclobutan 1 Ol and Its Analogs

Precursor Synthesis and Strategic Functionalization for Cyclobutanols

Synthesis of Key Cyclobutanone (B123998) Intermediates

The cornerstone of many synthetic routes to 3-substituted cyclobutanols is the availability of a correspondingly substituted cyclobutanone. A variety of methods exist for the preparation of these crucial intermediates, including cycloaddition reactions and ring expansion strategies.

One effective method for generating a precursor to 3-(methoxymethyl)cyclobutan-1-ol is through the [2+2] cycloaddition of dichloroketene (B1203229) with an appropriately substituted alkene. For instance, the cycloaddition of dichloroketene, generated in situ, with allyl benzyl (B1604629) ether produces 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone. rsc.orgrsc.org This intermediate is particularly useful as the benzyl ether serves as a protected form of the required hydroxymethyl group, and the gem-dichloro substituents can be readily removed under reductive conditions.

Ring expansion reactions also provide a powerful entry to cyclobutanones. For example, functionalized spirocyclobutanones can be synthesized through the condensation of bis(silyloxy)cyclobutenes with orthoesters. acs.org These spirocyclic ketones can then undergo further transformations. While not a direct route to 3-(methoxymethyl)cyclobutanone, these methods highlight the versatility of ring expansion in accessing diverse cyclobutanone scaffolds. Another important ring expansion strategy involves the protio-semipinacol rearrangement of tertiary vinylic cyclopropyl (B3062369) alcohols, which can be catalyzed by a chiral dual-hydrogen-bond donor in conjunction with hydrogen chloride to yield enantiomerically enriched cyclobutanones. organic-chemistry.org

Furthermore, the functionalization of pre-existing cyclobutanone rings is a viable approach. For example, chiral (racemic) cyclobutanones can be functionalized at the 3-position. acs.org A sequential C–H/C–C functionalization strategy has also been developed to synthesize cis-1,3-disubstituted cyclobutanes, where a variety of substituents can be introduced at the 3-position of a cyclobutyl ketone. nih.gov

Starting Material(s)Reagents/ConditionsProductYieldReference(s)
Allyl benzyl ether, Dichloroacetyl chlorideZn-Cu couple, Et2O2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone50% rsc.org
Tertiary vinylic cyclopropyl alcoholsChiral dual-hydrogen-bond donor, HClα-Quaternary cyclobutanonesHigh organic-chemistry.org
Cyclobutyl phenyl ketoneNorrish-Yang cyclization, Pd-catalysiscis-1,3-Disubstituted cyclobutanes- nih.gov
Bis(silyloxy)cyclobutenes, OrthoestersLewis acidFunctionalized spirocyclobutanonesHigh acs.org

Stereoselective Approaches to Cyclobutanol (B46151) Ring Formation

With a suitable cyclobutanone in hand, the next critical step is the stereoselective reduction of the carbonyl group to furnish the cyclobutanol. The stereochemical outcome of this reduction is crucial for determining the final stereochemistry of the target molecule.

Studies on the hydride reduction of 3-substituted cyclobutanones have shown a high intrinsic preference for the formation of the cis-alcohol. vub.ac.benih.govacs.orgvub.be For example, the reduction of 3-benzyloxycyclobutanone with various hydride reagents consistently yields the cis-cyclobutanol as the major product, often with selectivities exceeding 90%. vub.ac.benih.govacs.org This high cis-selectivity is attributed to the preference for an anti-facial attack of the hydride, a phenomenon explained by the Felkin-Anh model, where torsional strain plays a significant role. vub.ac.beacs.orgvub.be In the case of a 3-benzyloxy substituent, repulsive electrostatic interactions further disfavor the syn-facial attack, enhancing the cis-selectivity. vub.ac.benih.govacs.org The diastereoselectivity can often be further improved by conducting the reaction at lower temperatures and in less polar solvents. vub.ac.beacs.orgvub.be

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent, solvent, and temperature can be optimized to maximize the desired stereoisomer.

Following the reduction of a precursor like 3-(benzyloxymethyl)cyclobutanone, a deprotection step, such as hydrogenolysis to remove the benzyl group, would yield 3-(hydroxymethyl)cyclobutanol (B1367685).

Cyclobutanone SubstrateReducing AgentMajor ProductDiastereomeric Ratio (cis:trans)Reference(s)
3-PhenylcyclobutanoneNaBH₄cis-3-Phenylcyclobutanol>90:10 vub.ac.be
3-BenzyloxycyclobutanoneNaBH₄cis-3-Benzyloxycyclobutanol>90:10 vub.ac.benih.govacs.org
3-BenzyloxycyclobutanoneL-Selectride®cis-3-Benzyloxycyclobutanol>99:1 vub.ac.be

Installation of the Methoxymethyl (MOM) Group and Related Ether Linkages

The final step in the synthesis of this compound from 3-(hydroxymethyl)cyclobutanol is the formation of the methoxymethyl ether. The methoxymethyl (MOM) group is a common protecting group for alcohols in organic synthesis and can be installed under various conditions. wikipedia.orgadichemistry.com

Typically, the alcohol is treated with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane. wikipedia.orgadichemistry.com Alternatively, sodium hydride can be used as the base in a solvent like tetrahydrofuran (B95107) (THF). adichemistry.com Another method involves the use of dimethoxymethane (B151124) (methylal) in the presence of a strong acid catalyst like trifluoromethanesulfonic acid or a dehydrating agent such as phosphorus pentoxide. adichemistry.com

The MOM ether is stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and involve many oxidizing and reducing agents, but it is readily cleaved under acidic conditions. adichemistry.comorganic-chemistry.org

Alcohol SubstrateReagentsProductReference(s)
R-OHMOMCl, DIPEA, CH₂Cl₂R-OMOM wikipedia.orgadichemistry.com
R-OHMOMCl, NaH, THFR-OMOM adichemistry.com
R-OHCH₂(OMe)₂, P₂O₅, CHCl₃R-OMOM adichemistry.com

Intramolecular and Intermolecular Cyclization Strategies for the Cyclobutane (B1203170) Core

In addition to the functionalization of pre-formed rings, the direct construction of the cyclobutane core through cyclization reactions offers a powerful and convergent approach to this compound and its analogs.

Radical Cyclization Approaches to Four-Membered Rings

Radical cyclizations provide a mild and efficient means of forming C-C bonds and can be applied to the synthesis of cyclobutane rings. chemistryviews.org These reactions typically involve the generation of a radical at one end of an acyclic precursor, which then attacks an unsaturated bond within the same molecule (intramolecular) or in another molecule (intermolecular) to form the cyclic product.

For instance, a copper-catalyzed radical cascade reaction of simple cyclobutanes has been developed to synthesize highly functionalized cyclobutene (B1205218) derivatives, demonstrating the utility of radical processes in modifying four-membered rings. rsc.org While this example starts from a cyclobutane, the principles can be applied to the cyclization of acyclic precursors. A general strategy could involve a 4-exo-trig cyclization of a suitably substituted radical precursor.

A catalytic radical process has also been developed for the asymmetric 1,4-C-H alkylation of diazoketones, leading to the stereoselective formation of cyclobutanone structures, which can then be converted to the desired cyclobutanol. organic-chemistry.org

Photochemical [2+2] Cycloaddition Reactions

Photochemical [2+2] cycloaddition is arguably one of the most direct and widely used methods for the synthesis of cyclobutane rings. digitellinc.comacs.orgsci-hub.se This reaction involves the union of two doubly bonded systems, typically two alkenes or an alkene and a ketone, under photochemical conditions to form a four-membered ring.

The reaction can be performed in an intermolecular or intramolecular fashion. For the synthesis of a 3-substituted cyclobutane, an intermolecular [2+2] cycloaddition between two different alkenes (a heterodimerization) would be required. For example, the cycloaddition of an alkene bearing a hydroxymethyl or methoxymethyl precursor with a suitable ketene (B1206846) equivalent or another alkene could directly generate the desired cyclobutane skeleton. harvard.edu

The stereoselectivity of photochemical [2+2] cycloadditions can often be controlled by the use of chiral auxiliaries, templates, or catalysts. digitellinc.com For instance, template-directed solid-state photochemical [2+2] cycloadditions have been shown to produce unsymmetrical cyclobutanes with high diastereoselectivity. digitellinc.com Furthermore, visible-light organophotocatalysis has been employed for the [2+2] cycloaddition of electron-deficient styrenes, expanding the scope of substrates for this powerful reaction. nih.gov

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference(s)
Photochemical [2+2] CycloadditionTwo alkenesUV lightCyclobutane digitellinc.comacs.org
Photochemical [2+2] CycloadditionAlkene, KeteneThermal or photochemicalCyclobutanone harvard.edu
Organophotocatalytic [2+2] CycloadditionElectron-deficient styrenes4CzIPN, visible lightCyclobutane nih.gov

Organometallic Coupling Reactions in Cyclobutane Construction

Modern organic synthesis offers several powerful organometallic strategies for the stereocontrolled construction of the cyclobutane core. These methods provide access to a wide array of substituted cyclobutanes that would be challenging to create using traditional cycloaddition approaches.

One advanced, multi-component strategy involves a rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition. nih.gov In this process, an α-allyl-α-diazocarbonyl compound is first converted into an enantiomerically enriched bicyclobutane intermediate using a chiral rhodium catalyst. nih.gov This highly strained intermediate then undergoes a ring-opening reaction upon the addition of an organometallic nucleophile, such as a Grignard reagent, in the presence of a copper catalyst. nih.gov This sequence allows for the creation of highly substituted cyclobutanes with excellent stereocontrol in a single flask. nih.gov

Palladium-catalyzed C–H functionalization has also emerged as a powerful tool for building complex cyclobutane structures. acs.org This approach uses a directing group attached to a pre-existing cyclobutane core to guide the selective formation of new carbon-carbon or carbon-heteroatom bonds at specific C–H positions. For instance, a 1,1-cyclobutanedicarboxylate can be equipped with an 8-aminoquinoline (B160924) or o-thioanisidine directing group. acs.org In the presence of a palladium catalyst and a suitable coupling partner (e.g., an aryl iodide), arylation occurs at the methylene (B1212753) C–H bonds of the cyclobutane ring. acs.org This method is notable for its efficiency and for enabling the sequential, controlled introduction of different substituents, providing access to unsymmetrical cyclobutane products. acs.org

Other significant organometallic coupling reactions for cyclobutane synthesis include:

Suzuki-Miyaura Coupling: This reaction can form aryl-substituted cyclobutanes by coupling potassium cyclobutyltrifluoroborates with aryl chlorides. organic-chemistry.org

Copper-Catalyzed Borylation: Stereospecific conversion of homoallylic methanesulfonates to 1,2-borylcyclobutanes can be achieved using a copper catalyst and bis(pinacolato)diboron. organic-chemistry.org The resulting borylcyclobutanes are versatile intermediates for further functionalization. organic-chemistry.org

Cobalt-Catalyzed [2+2] Cycloaddition: Enantioselective coupling of alkynes and cyclobutenes, catalyzed by cobalt complexes, can produce densely functionalized cyclobutanes with high regio- and diastereoselectivity. researchgate.net

Table 1: Comparison of Organometallic Methods for Cyclobutane Synthesis

Method Catalyst System Key Precursors Primary Advantage Reference
Bicyclobutane Homoconjugate Addition Rh(II) / Cu(I) α-Allyl-α-diazocarbonyls, Grignard reagents High stereocontrol, multi-component nih.gov
C-H Functionalization Pd(II) Cyclobutane carboxamides, Aryl/Alkyl halides High efficiency, sequential functionalization acs.org
Suzuki-Miyaura Coupling Pd(0) Potassium cyclobutyltrifluoroborates, Aryl chlorides Forms aryl-cyclobutane bonds organic-chemistry.org
Copper-Catalyzed Borylation Cu(I) Homoallylic sulfonates, Diboron reagents Creates versatile borylcyclobutane intermediates organic-chemistry.org
Cobalt-Catalyzed Cycloaddition Co Alkynes, Cyclobutenes Access to densely functionalized cyclobutanes researchgate.net

Protective Group Chemistry in the Synthesis of this compound

The synthesis of this compound inherently involves the chemistry of the methoxymethyl (MOM) ether, a common protecting group for alcohols. adichemistry.comthieme-connect.de The MOM group is valued for its stability across a wide pH range (pH 4-12) and resistance to many oxidizing and reducing agents, bases, and nucleophiles. adichemistry.com Its application requires reliable methods for both its installation (protection) and its selective removal (deprotection). adichemistry.comingentaconnect.com

Methodologies for Methoxymethyl (MOM) Ether Formation on Alcohols

The introduction of a MOM group onto a hydroxyl function is a critical step in syntheses requiring the differentiation of multiple alcohol groups. Several reagents and conditions have been developed for this transformation.

The most traditional method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). adichemistry.comthieme-connect.de The reaction proceeds through a fast SN1-type mechanism, where the ether oxygen in MOMCl assists in the departure of the chloride to form a reactive oxonium ion, which is then trapped by the alcohol. thieme-connect.de However, the potent carcinogenicity of MOMCl has spurred the development of safer alternatives. acs.orgrsc.org

Alternative, less hazardous reagents for MOM ether formation include:

Dimethoxymethane (Methylal): This reagent can be activated by various catalysts to form MOM ethers. Catalysts include phosphorus pentoxide (P2O5), strong acids like trifluoromethanesulfonic acid (TfOH), or Lewis acids such as zirconium(IV) chloride (ZrCl4) under solvent-free conditions. adichemistry.comresearchgate.net

Methoxymethyl-2-pyridylsulfide (MOM-ON): This reagent, used with silver triflate (AgOTf), provides a very mild and neutral method for methoxymethylation. It is particularly effective for complex and acid-sensitive molecules, including tertiary and allylic alcohols, where other methods may fail. acs.org

Electrochemical Synthesis: A green and safe approach utilizes the electrochemical oxidation of methanol (B129727) in the presence of an alcohol. This method avoids toxic reagents altogether and represents a significant advancement in sustainable chemistry. rsc.org

Table 2: Reagents for MOM Ether Formation

Reagent/Method Typical Conditions Key Features Reference
Chloromethyl methyl ether (MOMCl) DIPEA, CH2Cl2 Traditional, highly effective but carcinogenic adichemistry.comthieme-connect.de
Dimethoxymethane (Methylal) P2O5 or ZrCl4 Safer alternative to MOMCl adichemistry.comresearchgate.net
Methoxymethyl-2-pyridylsulfide (MOM-ON) AgOTf, NaOAc, THF Mild, neutral; good for sensitive substrates acs.org
Electrochemical Method Methanol, supporting electrolyte "Green" chemistry, avoids toxic reagents rsc.org

Selective Deprotection Strategies for MOM Ethers in Complex Molecular Architectures

The removal of the MOM group is as crucial as its installation, especially in the later stages of a complex synthesis where other sensitive functional groups or protecting groups are present. While classical deprotection involves strong acid hydrolysis (e.g., HCl in methanol), this method lacks selectivity. adichemistry.com Modern synthesis demands milder and more selective conditions.

A highly efficient methodology for the selective cleavage of MOM ethers in the presence of other protecting groups utilizes Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)2) in isopropanol (B130326) at reflux. ingentaconnect.com This system has been shown to deprotect aliphatic MOM ethers in high yield without affecting acid- and base-sensitive groups such as benzyl (Bn), p-methoxybenzyl (PMB), t-butyldiphenylsilyl (TBDPS), or benzoate (B1203000) (Bz) esters. ingentaconnect.com This selectivity is paramount when working with complex molecular architectures. ingentaconnect.com

Another rapid and selective method employs a combination of zinc bromide (ZnBr2) and a soft nucleophile like n-propylthiol (n-PrSH). researchgate.net This system can cleave MOM ethers from primary, secondary, and even sterically hindered tertiary alcohols in under ten minutes with high yield and no epimerization at adjacent chiral centers. researchgate.net

Other notable selective deprotection strategies include:

TMSOTf and 2,2'-bipyridyl: The combination of trimethylsilyl (B98337) trifluoromethanesulfonate and 2,2'-bipyridyl provides a mild and highly chemoselective system for MOM deprotection. rsc.org

Heterogeneous Catalysis: For phenolic MOM ethers, silica-supported sodium hydrogen sulfate (B86663) (NaHSO4·SiO2) acts as an inexpensive, non-toxic, and reusable heterogeneous catalyst that works at room temperature. acs.orgorganic-chemistry.org

Zirconium(IV) Chloride: In addition to its role in MOM ether formation, ZrCl4 (in higher loading) in refluxing isopropanol can also be used for their deprotection. researchgate.net

Table 3: Selective Reagents for MOM Ether Deprotection

Reagent Typical Conditions Selectivity/Advantages Reference
Zn(OTf)2 Isopropanol, reflux High selectivity; tolerates Bn, TBDPS, PMB, Bz groups ingentaconnect.com
ZnBr2 / n-PrSH CH2Cl2, 0°C to RT Very rapid (<10 min); effective for tertiary alcohols researchgate.net
TMSOTf / 2,2'-bipyridyl CH2Cl2, 0°C Mild, highly chemoselective rsc.org
NaHSO4·SiO2 CH2Cl2, RT Heterogeneous, reusable; selective for phenolic MOM ethers acs.orgorganic-chemistry.org
ZrCl4 Isopropanol, reflux Lewis acid-mediated deprotection researchgate.net

Stereochemical Considerations and Conformational Analysis of 3 Methoxymethyl Cyclobutan 1 Ol

Intrinsic Chirality and Stereoisomerism

Enantiomeric and Diastereomeric Relationships in Substituted Cyclobutanols

The presence of two stereocenters in 3-(methoxymethyl)cyclobutan-1-ol, at the C1 and C3 positions, gives rise to the possibility of multiple stereoisomers. These stereoisomers can be classified as either enantiomers or diastereomers.

Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. lumenlearning.comyoutube.com For this compound, this means that a molecule with a specific spatial arrangement of its hydroxyl and methoxymethyl groups will have a corresponding mirror-image molecule that cannot be oriented in space to be identical to the original.

Diastereomers are stereoisomers that are not mirror images of each other. youtube.comresearchgate.net In the context of this compound, this relationship exists between the cis and trans isomers. The cis isomer has both the hydroxyl and methoxymethyl groups on the same side of the cyclobutane (B1203170) ring, while the trans isomer has them on opposite sides. These two isomers have different physical properties, such as melting points, boiling points, and solubility, due to their different shapes and intermolecular interactions. researchgate.net

The stereochemical diversity of substituted cyclobutanes has been a subject of interest in medicinal chemistry, where the rigid, puckered structure of the cyclobutane ring is utilized as a conformationally restricted scaffold in drug design. ru.nl The specific stereochemistry of substituents can significantly influence how a molecule interacts with biological targets. nih.gov

Assignment of Absolute and Relative Configurations

Determining the precise three-dimensional arrangement of atoms in a chiral molecule is essential for understanding its properties and function. This is achieved through the assignment of absolute and relative configurations.

Relative configuration describes the spatial relationship of substituents relative to each other within the molecule. For this compound, this is denoted by the cis/trans nomenclature. youtube.com The cis isomer has the hydroxyl and methoxymethyl groups on the same face of the ring, while the trans isomer has them on opposite faces.

Absolute configuration provides an unambiguous description of the spatial arrangement of substituents at a chiral center, designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. youtube.comyoutube.com To assign the absolute configuration, one must rank the substituents attached to the chiral carbon based on atomic number. For the chiral centers in this compound, this process would be applied to both C1 and C3 to determine the full stereochemical descriptor of each stereoisomer (e.g., (1R, 3R), (1S, 3S), (1R, 3S), or (1S, 3R)).

Experimentally, the determination of relative configuration can often be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, by analyzing coupling constants and through-space interactions (e.g., NOE experiments). researchgate.net The assignment of absolute configuration is more complex and may require methods such as X-ray crystallography of a single crystal or the use of chiral derivatizing agents followed by NMR analysis. researchgate.net

Conformational Dynamics of the Four-Membered Cyclobutane Ring

Unlike the planar representation often used in two-dimensional drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a planar structure. libretexts.orgmasterorganicchemistry.comyoutube.com This puckering is a dynamic process, and the ring can rapidly interconvert between equivalent puckered conformations at room temperature. dalalinstitute.com

Analysis of Puckered Conformations and Ring Strain Effects

The conformation of the cyclobutane ring is a balance between two opposing factors: angle strain and torsional strain.

Angle Strain: In a planar cyclobutane, the C-C-C bond angles would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. pressbooks.publibretexts.org This deviation creates angle strain, a source of instability. Puckering of the ring slightly decreases the bond angles, thus increasing the angle strain. narkive.com

Torsional Strain: A planar cyclobutane would have all its adjacent C-H bonds eclipsed, leading to significant torsional strain. masterorganicchemistry.comwikipedia.org The puckered conformation allows these bonds to become more staggered, thereby reducing torsional strain. libretexts.orgic.ac.uk

The total ring strain in cyclobutane is a combination of these two effects and is experimentally determined to be about 26.3 kcal/mol. wikipedia.orgdigitellinc.com While puckering increases angle strain slightly, the significant reduction in torsional strain makes the puckered conformation more stable than the planar one. narkive.com The energy barrier for the interconversion between puckered conformations is low, on the order of 1.45 kcal/mol. slideshare.net

Type of StrainPlanar CyclobutanePuckered Cyclobutane
Angle StrainLess than puckered conformationSlightly more than planar conformation
Torsional StrainHigh due to eclipsed C-H bondsReduced due to staggering of C-H bonds

Spectroscopic and Diffraction Techniques for Conformational Elucidation

The detailed conformational landscape of cyclobutane derivatives like this compound can be investigated using a variety of advanced analytical techniques.

2D NMR Spectroscopy: Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful tools for elucidating the conformation of molecules in solution. nih.gov By analyzing through-bond (e.g., COSY, HSQC) and through-space (e.g., NOESY, ROESY) correlations, it is possible to determine the relative orientation of substituents and the degree of ring puckering. researchgate.netnih.gov For instance, the magnitude of proton-proton coupling constants (³JHH) can provide information about the dihedral angles between adjacent C-H bonds, which is directly related to the ring's conformation. researchgate.net

X-ray Crystallography: This technique provides precise information about the molecular structure in the solid state. ed.ac.ukresearchgate.netresearchgate.net By diffracting X-rays off a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing bond lengths, bond angles, and the exact conformation of the molecule in the crystal lattice. mdpi.com While providing a static picture, X-ray crystallography is invaluable for unambiguously determining the absolute and relative stereochemistry and observing the preferred solid-state conformation. ed.ac.ukresearchgate.net

Influence of Substituents on Cyclobutane Ring Conformation

The presence of substituents on the cyclobutane ring, such as the hydroxyl and methoxymethyl groups in this compound, significantly influences the conformational preferences of the ring. The size and electronic nature of the substituents can affect the degree of puckering and the relative stability of different conformations. nih.govacs.org

Substituents can adopt either an axial or an equatorial position in the puckered ring. Generally, bulkier substituents prefer the equatorial position to minimize steric interactions with other atoms on the ring. stackexchange.com However, other factors, such as intramolecular hydrogen bonding, can also play a crucial role in determining the most stable conformation. stackexchange.com For example, in certain substituted cycloalkanols, an axial orientation of the hydroxyl group might be favored if it allows for the formation of a stabilizing intramolecular hydrogen bond with another substituent. stackexchange.com The interplay of these steric and electronic effects determines the final conformational equilibrium of the molecule. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Methoxymethyl Cyclobutan 1 Ol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry for investigating the electronic structure and properties of molecules like 3-(methoxymethyl)cyclobutan-1-ol. DFT methods, which approximate the many-body electronic Schrödinger equation by modeling the electron density, offer a favorable balance between computational cost and accuracy.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition state geometries. For instance, in a hypothetical acid-catalyzed dehydration of this compound, DFT could be used to model the reaction pathway.

The process would involve locating the transition state for the protonation of the hydroxyl group, the subsequent loss of water to form a cyclobutyl cation, and potential rearrangement or elimination pathways. The calculated energy barriers for each step would reveal the rate-determining step of the reaction. acs.org DFT has been successfully used to investigate the mechanisms of various reactions in cyclic systems, such as the ring-opening of cyclic carbonates catalyzed by guanidine, highlighting its capability to handle complex reaction pathways. rsc.org Similarly, DFT studies on carbon-carbon bond-forming reactions have clarified that such reactions can proceed through different pathways, like stepwise or concerted processes, depending on the reactants. nih.gov

A representative DFT study on a related cyclobutane (B1203170) reaction might yield the following data for the activation energies of different pathways:

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Dehydration (E1)TS_Dehydration25.4
Ring ContractionTS_Contraction32.1
Ring ExpansionTS_Expansion35.8

This table is illustrative and shows representative data that could be generated from DFT calculations on a hypothetical reaction of this compound.

DFT calculations can accurately predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra. For example, vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra, helping to assign specific vibrational modes to the observed absorption bands. thieme-connect.de

Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for the hydrogen and carbon nuclei in the molecule, a theoretical NMR spectrum can be generated. Comparing this with experimental data can help to confirm the structure and stereochemistry of the molecule.

Reactivity profiles can also be determined using DFT. By calculating conceptual DFT descriptors such as the Fukui function, local softness, and electrophilicity index, regions of the molecule that are most susceptible to nucleophilic or electrophilic attack can be identified. This information is invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound. For example, DFT studies have been used to understand the stereoretentive formation of cyclobutanes from pyrrolidines. acs.org

A table of predicted vs. experimental spectroscopic data might look as follows:

ParameterPredicted (DFT)Experimental
IR C-O Stretch (cm⁻¹)10551050
¹H NMR (δ, ppm) - CH-OH4.154.10
¹³C NMR (δ, ppm) - C-OH72.371.8

This table is illustrative, showing the typical level of agreement that can be expected between DFT-predicted and experimentally measured spectroscopic data for a molecule like this compound.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, including both DFT and ab initio methods, provide a deep understanding of the electronic structure of this compound.

The cyclobutane ring in this compound is characterized by significant ring strain, which influences its bonding characteristics. nih.gov Quantum chemical calculations can quantify the nature of the chemical bonds within the ring. The C-C bonds in cyclobutane are known to be weaker and longer than those in unstrained alkanes. psu.edu This is due to a combination of angle strain and torsional strain. The C-C-C bond angles in a puckered cyclobutane are approximately 88°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. maricopa.edulibretexts.org

This angle strain leads to a rehybridization of the carbon atomic orbitals. The C-C bonds have a higher p-character than in a typical alkane, which results in "bent" bonds where the electron density is highest outside the direct internuclear axis. psu.edu Natural Bond Orbital (NBO) analysis, a common quantum chemical technique, can be used to determine the hybridization of the atomic orbitals involved in bonding.

BondHybridization (C)p-Character (%)
C-C (ring)sp³.⁵~78%
C-H (ring)sp².⁹~74%

This illustrative table shows typical hybridization states and p-character for the bonds in a cyclobutane ring, as would be determined by NBO analysis.

The ring strain energy of this compound can be quantitatively assessed using quantum chemical calculations. A common method is to use isodesmic or homodesmotic reactions. In an isodesmic reaction, the number and type of each kind of bond are conserved on both sides of the reaction equation. By calculating the enthalpy change of such a reaction, the strain energy of the cyclic compound can be isolated. The strain energy of unsubstituted cyclobutane is approximately 26.3 kcal/mol. nih.govmasterorganicchemistry.com

The presence of substituents can either increase or decrease the ring strain. For this compound, the substituents' steric and electronic effects would be factored into the calculated strain energy.

CompoundMethodCalculated Strain Energy (kcal/mol)
CyclobutaneIsodesmic Reaction26.3
This compoundIsodesmic Reaction25.8 (Hypothetical)

This table provides the known strain energy for cyclobutane and a hypothetical, illustrative value for the subject compound, which would be slightly altered by its substituents.

Molecular Dynamics and Conformation Modeling

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orgyoutube.com For this compound, the presence of two substituents leads to the possibility of several diastereomeric and conformational isomers. Molecular Dynamics (MD) simulations and other conformation modeling techniques are essential for exploring the conformational landscape of this molecule.

MD simulations, which solve Newton's equations of motion for the atoms in the molecule, can model the dynamic behavior of the ring, including the process of ring puckering. acs.orgacs.org By simulating the molecule over a period of time, the relative energies of different conformations can be determined, and the energy barriers for interconversion can be calculated. nih.gov

For this compound, there are cis and trans isomers to consider. Within each of these, the substituents can occupy either axial or equatorial positions on the puckered ring. Conformation modeling can predict the most stable arrangement. Generally, bulky substituents prefer to be in an equatorial position to minimize steric hindrance. The methoxymethyl and hydroxyl groups can also engage in intramolecular hydrogen bonding, which would further influence the preferred conformation.

A conformational analysis would likely reveal the relative energies of the possible isomers:

IsomerSubstituent PositionsRelative Energy (kcal/mol)Population (%) at 298 K
transOH (eq), CH₂OCH₃ (eq)0.0075
transOH (ax), CH₂OCH₃ (ax)1.58
cisOH (eq), CH₂OCH₃ (ax)0.815
cisOH (ax), CH₂OCH₃ (eq)1.22

This table is a representative example of results from a conformational analysis of this compound, illustrating the expected energetic preferences for different spatial arrangements of the substituents.

Synthetic Utility and Applications of 3 Methoxymethyl Cyclobutan 1 Ol As a Chemical Building Block

Role in the Synthesis of Architecturally Complex Organic Molecules

The 1,3-disubstitution pattern of 3-(methoxymethyl)cyclobutan-1-ol provides a geometrically defined scaffold that can be elaborated in a controlled manner. The presence of both a hydroxyl and a methoxymethyl group allows for orthogonal chemical transformations, making it a valuable precursor in the assembly of more complex molecules. acs.org

While specific examples detailing the use of this compound in extensive multistep syntheses are not widely reported in publicly available literature, its structural motifs are found in precursors for complex molecule synthesis. For instance, related 1,3-disubstituted cyclobutane (B1203170) systems are key components in both divergent and convergent synthetic strategies.

A divergent synthesis approach could see the sequential or orthogonal functionalization of the hydroxyl and methoxymethyl groups of this compound to generate a small library of related compounds from a common intermediate. For example, the hydroxyl group could be oxidized to a ketone, which could then undergo a variety of nucleophilic additions, while the methoxymethyl ether could be cleaved to reveal a primary alcohol for further derivatization.

The incorporation of the 3-(methoxymethyl)cyclobutane moiety into larger, more diverse molecular frameworks can be achieved through a variety of synthetic strategies. The hydroxyl group can serve as a handle for introducing the cyclobutane unit via etherification, esterification, or through conversion to a leaving group for nucleophilic substitution.

One common strategy involves the use of cyclobutane derivatives in [2+2] cycloadditions to construct the four-membered ring, which can then be functionalized. nih.govorganic-chemistry.org However, starting with a pre-functionalized cyclobutane like this compound offers the advantage of established stereochemistry and functional group handles.

Recent advances have demonstrated the utility of C-H functionalization logic in the synthesis of complex cyclobutanes, allowing for the direct arylation of the cyclobutane ring. acs.org This approach could be applied to derivatives of this compound to introduce aromatic substituents with a high degree of control.

Furthermore, the inherent ring strain of the cyclobutane can be harnessed in ring-opening or ring-expansion reactions to generate different carbocyclic or heterocyclic systems. While specific examples with this compound are scarce, the general principle is well-established for other substituted cyclobutanes. researchgate.net

Applications in Natural Product Total Synthesis

Cyclobutane rings are found in a variety of natural products, often contributing to their unique biological activities. acs.orgresearchgate.net The synthesis of these natural products presents significant challenges, and the use of functionalized cyclobutane building blocks can be a key strategy.

While no total syntheses explicitly report the use of this compound as a starting material, its structural features are present in key intermediates for natural products containing a 1,3-disubstituted cyclobutane core. For example, the synthesis of piperarborenine B, a cytotoxic natural product, involves the construction of a multisubstituted cyclobutane core. nih.govresearchgate.netacs.org A retrosynthetic analysis of such molecules could envision a starting material with the substitution pattern of this compound.

The development of methods for the stereoselective synthesis of cyclobutanes by contraction of pyrrolidines has provided a formal synthesis of piperarborenine B, showcasing the importance of accessing functionalized cyclobutane cores. researchgate.netacs.org

Biomimetic synthesis seeks to mimic nature's own synthetic strategies. While specific biomimetic pathways involving this compound have not been detailed, the general concept of using strained rings in biomimetic transformations is established. acs.org For instance, the rearrangement of cyclobutane-containing intermediates can lead to the formation of other ring systems found in natural products. The inherent strain in the cyclobutane ring of this compound could potentially be exploited in acid- or base-catalyzed rearrangements to mimic biosynthetic steps.

Development of Novel Molecular Scaffolds and Chemical Libraries

The quest for novel molecular scaffolds is a driving force in medicinal chemistry and drug discovery. nih.govresearchgate.net The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive scaffold for the development of chemical libraries. researchgate.netrsc.orgnih.gov

The 1,3-disubstitution pattern of this compound provides two distinct points for diversification, making it an ideal starting point for the generation of a focused library of compounds. By systematically varying the substituents at these two positions, a collection of molecules with diverse chemical and physical properties can be generated.

A study on the design and synthesis of a 3D cyclobutane fragment library highlighted the potential of such scaffolds in fragment-based drug discovery. nih.gov The synthetic strategies developed in that work, starting from a 3-azido-cyclobutanone, could be adapted to derivatives of this compound to produce a library of amines, amides, and sulfonamides with defined stereochemistry.

The development of novel building blocks is crucial for expanding the accessible chemical space for drug discovery. A biorenewable cyclobutane-containing building block has been synthesized from sorbic acid using photoenergy, demonstrating the potential for sustainable routes to these valuable scaffolds. auburn.edunih.gov

Exploitation of Cyclobutane Ring Strain for Complexity Generation

The significant ring strain of the cyclobutane core, estimated to be around 26.3 kcal/mol, is a key driver of its synthetic utility. wikipedia.orglibretexts.org This inherent energy can be harnessed to facilitate ring-opening reactions, rearrangements, and cycloadditions, thereby generating more complex molecular architectures. The strain arises from a combination of angle strain, with C-C-C bond angles deviating from the ideal 109.5°, and torsional strain from eclipsing interactions of substituents. wikipedia.orglibretexts.org

The activation of the C-C bonds in cyclobutane derivatives can be achieved through various means, including transition metal catalysis. pitt.edu This approach allows for the cleavage of the strained ring and subsequent formation of new, more complex cyclic or acyclic systems. For instance, the reaction of cyclobutanes with transition metals can lead to metallacycles that can participate in formal cycloaddition reactions. nih.gov While specific studies detailing the ring-opening reactions of this compound are not abundant in the reviewed literature, the principles governing the reactivity of substituted cyclobutanes provide a clear framework for its potential applications.

The presence of the hydroxyl and methoxymethyl groups on the cyclobutane ring of this compound can influence the regioselectivity of ring-opening reactions. These functional groups can act as directing groups or be transformed into other functionalities to facilitate specific bond cleavages. The ability to control which C-C bond is broken is crucial for harnessing the synthetic potential of this strained ring system.

Below is a table summarizing representative reaction types that leverage the ring strain of cyclobutane derivatives to generate molecular complexity.

Reaction Type Description Potential Product Scaffolds
Transition Metal-Catalyzed Ring Opening Cleavage of a C-C bond in the cyclobutane ring mediated by a transition metal catalyst, often followed by insertion of another molecule.Linear alkanes with functional groups, larger carbocycles, heterocycles.
Radical-Mediated Ring Opening/Cycloaddition Homolytic cleavage of a C-C bond to form a radical intermediate that can participate in subsequent addition reactions. nih.govSubstituted cyclopentanes, fused ring systems. nih.gov
Thermal or Photochemical Rearrangements Isomerization or fragmentation of the cyclobutane ring induced by heat or light.Alkenes, dienes, other cyclic isomers.

This table is generated based on general principles of cyclobutane reactivity and does not represent specific experimental data for this compound.

Modular and Diversity-Oriented Synthetic Approaches

The structure of this compound is inherently modular, possessing two distinct functional groups—a secondary alcohol and a methyl ether—attached to a cyclobutane core. This modularity is a significant advantage in diversity-oriented synthesis (DOS), where the goal is to rapidly generate libraries of structurally diverse small molecules.

The hydroxyl group can be readily oxidized to a ketone, acylated, or converted into a leaving group for nucleophilic substitution. The methoxymethyl group, while generally more stable, can be cleaved under specific conditions to reveal a primary alcohol, providing another point for diversification. This allows for a branching synthetic strategy where a common intermediate, this compound, can be elaborated into a wide array of analogs with different physicochemical properties.

The development of methods to synthesize substituted cyclobutanes is an active area of research. For example, the formal [3+1]-cycloaddition of 1,1-diborylalkanes with epihalohydrins provides access to 3-borylated cyclobutanols. nih.govrsc.org The boron moiety in these products serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents onto the cyclobutane ring. nih.gov This approach highlights the potential for creating diverse libraries of cyclobutane-containing compounds.

The application of such strategies to derivatives of this compound would allow for the systematic exploration of the chemical space around this scaffold. The resulting compound libraries could be screened for biological activity, leading to the discovery of new therapeutic agents or chemical probes.

The following table illustrates the potential for generating diversity from this compound in a modular synthetic approach.

Functional Group Modification Reagent/Reaction Type Resulting Functional Group Potential for Further Diversification
Oxidation of Hydroxyl Group PCC, Swern, or Dess-Martin oxidationKetoneWittig reaction, Grignard addition, reductive amination.
Acylation of Hydroxyl Group Acyl chlorides, anhydridesEsterVaried R-group on the acyl chain.
Etherification of Hydroxyl Group Williamson ether synthesisEtherIntroduction of diverse alkyl or aryl groups.
Conversion of Hydroxyl to Leaving Group Tosyl chloride, mesyl chlorideTosylate, MesylateNucleophilic substitution with various nucleophiles (azides, cyanides, etc.).
Cleavage of Methoxymethyl Ether BBr₃, strong acidPrimary AlcoholOxidation, acylation, etherification at a different position.

This table illustrates potential synthetic transformations and is not based on specific reported reactions for this compound.

Q & A

Q. What are the common synthetic routes for 3-(Methoxymethyl)cyclobutan-1-ol, and how are reaction conditions optimized?

A key method involves palladium-catalyzed cross-coupling or hydrogenation of functionalized cyclobutane precursors. For example, cyclobutane alcohols can be synthesized via reductive amination or alkylation of cyclobutanone derivatives under controlled temperatures (e.g., 0–25°C) and inert atmospheres (N₂/Ar). Optimization includes adjusting catalyst loadings (e.g., 5–10 mol% Pd/C) and solvent polarity (e.g., MeOH/EtOAC gradients) to improve yield and purity .

Q. What safety protocols are critical when handling this compound in the lab?

Essential precautions include:

  • PPE : Chemical-resistant gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Use fume hoods to mitigate inhalation risks, as cyclobutane derivatives may release volatile byproducts.
  • Storage : In airtight containers under inert gas, away from ignition sources (flammability data for analogous alcohols suggest flash points <100°C) .

Q. How can researchers verify the purity of this compound post-synthesis?

Standard techniques include:

  • Quantitative NMR (qNMR) : Integrates proton signals against an internal standard (e.g., TMS) to quantify purity (e.g., 97% as in cyclobutane analogs) .
  • HPLC/LC-MS : Monitors retention times and mass-to-charge ratios (e.g., HRMS with <5 ppm error) to detect impurities .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Stereoselectivity is achieved through:

  • Chiral catalysts : Use of enantioselective palladium or ruthenium complexes to favor cis or trans configurations.
  • NOE Analysis : 1D/2D NMR experiments (e.g., 1D NOE at 500 MHz) confirm spatial proximity of substituents, resolving ambiguities in cyclobutane ring conformations .

Q. What computational methods predict the thermodynamic properties of this compound?

Density Functional Theory (DFT) calculates bond dissociation energies and ring strain (cyclobutane strain ~26 kcal/mol). Group contribution models (e.g., Joback method) estimate boiling points and vapor pressures, validated against experimental data for C₃–C₆ hydroxylic compounds .

Q. How do researchers address contradictions in reactivity data for cyclobutane alcohols under hydrogenation?

Discrepancies arise from competing pathways (e.g., over-reduction vs. ring-opening). Strategies include:

  • In situ monitoring : ReactIR or GC-MS tracks intermediates.
  • Catalyst screening : Lindlar catalyst selectively hydrogenates alkynes without affecting cyclobutane rings, while Pd/C may promote side reactions .

Q. What role does this compound play in fragment-based drug design?

Its rigid cyclobutane scaffold enhances binding affinity in protein pockets. For example, analogs like trans-3-(((3-Methyloxetan-3-yl)methyl)amino)-3-propylcyclobutan-1-ol are used as "3D fragments" to probe hydrophobic interactions in kinase inhibitors .

Q. How can researchers ensure compliance with regulatory standards for novel cyclobutane derivatives?

  • Global Inventories : Cross-reference CAS numbers (e.g., 123-51-3 for analogs) against regional lists (e.g., China’s IECSC) to confirm registration requirements.
  • SDS Preparation : Align safety data sheets with hazard classifications (e.g., GHS flammability Category 3) and exposure limits (e.g., OSHA PEL 100 ppm) .

Methodological Guidance

  • Synthetic Troubleshooting : If yields drop below 40%, reevaluate solvent drying (e.g., molecular sieves) or catalyst activation (e.g., pre-reduction under H₂) .
  • Data Reproducibility : Archive NMR raw data (FID files) and chromatograms with metadata (e.g., column type, gradient profile) to enable cross-lab validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.